molecular formula C16H15F3N6O2 B12242270 6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline

6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline

Cat. No.: B12242270
M. Wt: 380.32 g/mol
InChI Key: YVMGGEOZEZOVMG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinazoline core, which is fused with a triazolopyrazine moiety. The trifluoromethyl group attached to the triazolopyrazine ring enhances its chemical stability and biological activity. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities for further research and development .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinazoline core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a diverse range of quinazoline-based compounds .

Scientific Research Applications

6,7-Dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline stands out due to its unique chemical structure, which combines the quinazoline and triazolopyrazine moieties. This structural combination enhances its stability and bioactivity, making it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H15F3N6O2

Molecular Weight

380.32 g/mol

IUPAC Name

6,7-dimethoxy-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline

InChI

InChI=1S/C16H15F3N6O2/c1-26-11-5-9-10(6-12(11)27-2)20-8-21-14(9)24-3-4-25-13(7-24)22-23-15(25)16(17,18)19/h5-6,8H,3-4,7H2,1-2H3

InChI Key

YVMGGEOZEZOVMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN4C(=NN=C4C(F)(F)F)C3)OC

Origin of Product

United States

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